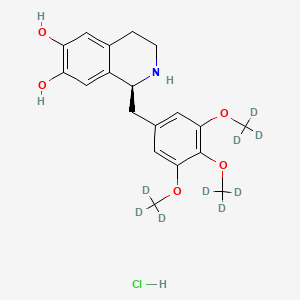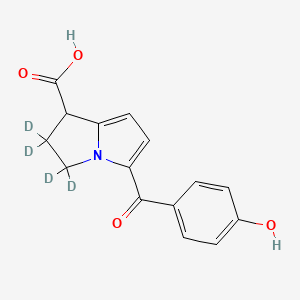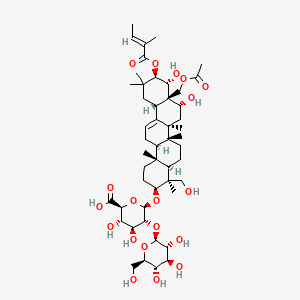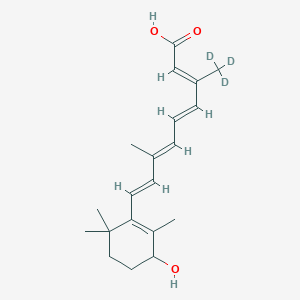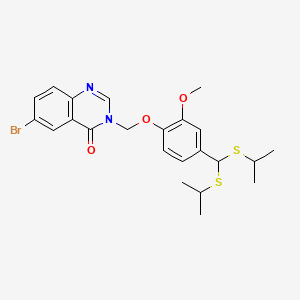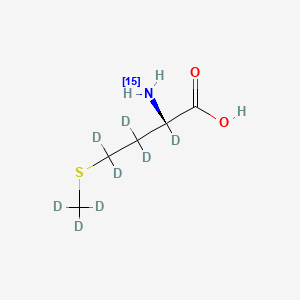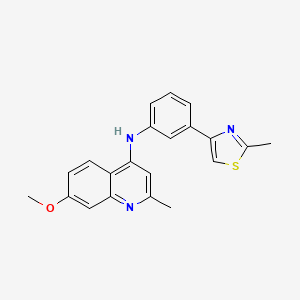
HIF-1alpha-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIF-1alpha-IN-2 is a compound that acts as an inhibitor of hypoxia-inducible factor-1alpha (HIF-1alpha). Hypoxia-inducible factor-1alpha is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia). It is involved in various physiological and pathological processes, including angiogenesis, metabolism, and cancer progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HIF-1alpha-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: This involves the construction of the core molecular framework through a series of reactions such as condensation, cyclization, and coupling reactions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties. This may involve reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, selection of appropriate solvents, and implementation of efficient purification methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
HIF-1alpha-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different functional groups .
Wissenschaftliche Forschungsanwendungen
HIF-1alpha-IN-2 has a wide range of scientific research applications, including:
Angiogenesis Studies: The compound is used to investigate the mechanisms of angiogenesis and the role of hypoxia-inducible factor-1alpha in promoting the formation of new blood vessels.
Metabolic Research: This compound is employed to study the metabolic adaptations of cells to hypoxia and the regulation of metabolic pathways by hypoxia-inducible factor-1alpha.
Wirkmechanismus
HIF-1alpha-IN-2 exerts its effects by inhibiting the activity of hypoxia-inducible factor-1alpha. Hypoxia-inducible factor-1alpha is a transcription factor that regulates the expression of genes involved in the cellular response to hypoxia. By inhibiting hypoxia-inducible factor-1alpha, this compound disrupts the hypoxia signaling pathway, leading to reduced expression of hypoxia-responsive genes. This inhibition can affect various cellular processes, including angiogenesis, metabolism, and cell survival .
Vergleich Mit ähnlichen Verbindungen
HIF-1alpha-IN-2 can be compared with other hypoxia-inducible factor-1alpha inhibitors, such as:
HIF-1alpha-IN-1: Another inhibitor of hypoxia-inducible factor-1alpha with a different chemical structure and potency.
HIF-1alpha-IN-3: A compound with similar inhibitory activity but different pharmacokinetic properties.
HIF-2alpha-IN-1: An inhibitor targeting hypoxia-inducible factor-2alpha, which has overlapping but distinct functions compared to hypoxia-inducible factor-1alpha
This compound is unique in its specific chemical structure and its ability to selectively inhibit hypoxia-inducible factor-1alpha, making it a valuable tool for studying hypoxia-related processes and developing therapeutic strategies .
Eigenschaften
Molekularformel |
C21H19N3OS |
|---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
7-methoxy-2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]quinolin-4-amine |
InChI |
InChI=1S/C21H19N3OS/c1-13-9-19(18-8-7-17(25-3)11-20(18)22-13)24-16-6-4-5-15(10-16)21-12-26-14(2)23-21/h4-12H,1-3H3,(H,22,24) |
InChI-Schlüssel |
ILYYBJSTMKDZND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC)NC3=CC=CC(=C3)C4=CSC(=N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



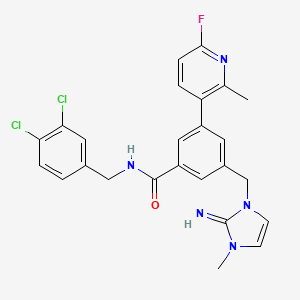
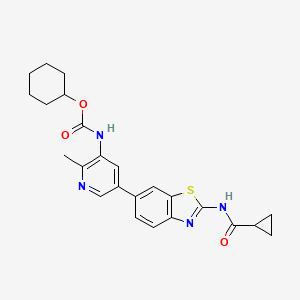
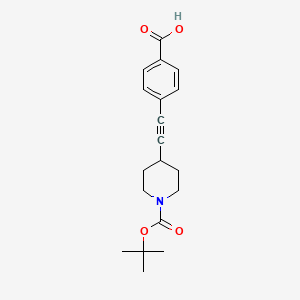
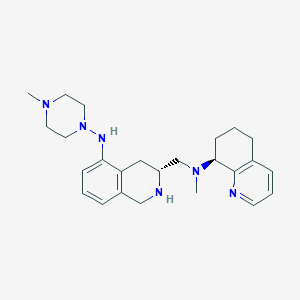
![magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate](/img/structure/B12425435.png)
